molecular formula C30H27BrN4O2S B11093378 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11093378
M. Wt: 587.5 g/mol
InChI Key: NTSCHGKERWTOJW-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction, where a phenyl group is substituted with a bromine atom using brominating agents like N-bromosuccinimide (NBS).

    Attachment of the methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Addition of the phenoxymethyl group: This can be done through an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.

    Formation of the carbothioamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenoxymethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbothioamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles for substitution: Amines, thiols, alkoxides

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Oxidation products: Aldehydes, ketones

    Reduction products: Phenyl derivatives

    Substitution products: Amino or thiol derivatives

    Hydrolysis products: Amines, thiols

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional diversity make it a candidate for drug discovery programs targeting diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
  • 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioester

Uniqueness

The uniqueness of 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it might exhibit different reactivity patterns, biological activities, or material properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H27BrN4O2S

Molecular Weight

587.5 g/mol

IUPAC Name

6-(4-bromophenyl)-N-(2-methoxyphenyl)-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27BrN4O2S/c1-36-25-13-6-5-12-24(25)32-29(38)28-27(20-14-16-21(31)17-15-20)23-11-7-8-18-34-26(33-35(28)30(23)34)19-37-22-9-3-2-4-10-22/h2-6,9-10,12-17H,7-8,11,18-19H2,1H3,(H,32,38)

InChI Key

NTSCHGKERWTOJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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